2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido(3,4-b)indol-1-one
Description
2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indol-1-one (CAS: Not explicitly provided; referred to as kb-NB123-59 in ) is a β-carboline derivative characterized by a fused pyridoindole scaffold with a hydroxyl group at position 5. Key properties include:
Properties
IUPAC Name |
6-hydroxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-6-1-2-9-8(5-6)7-3-4-12-11(15)10(7)13-9/h1-2,5,13-14H,3-4H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGPRJOWLUNBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199089 | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51085-95-1 | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51085-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051085951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido(3,4-b)indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indol-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S3LRG4YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido(3,4-b)indol-1-one (CAS Number: 51085-95-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 202.21 g/mol
- Melting Point : 239-240 °C
- Stereochemistry : Achiral
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have identified this compound as a potential antitumor agent. Its mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, it has shown promise in inhibiting thioredoxin reductase (TrxR), an enzyme implicated in tumor growth and survival .
Neuroprotective Effects
The compound's structure suggests possible neuroprotective properties. It has been linked to modulation of neurotransmitter release and may influence neuroinflammatory processes .
Antioxidant Properties
Preliminary studies suggest that this compound may act as an antioxidant. This is particularly relevant in the context of oxidative stress-related diseases .
In Vitro Studies
A study assessing the cytotoxic effects of various pyridoindole derivatives found that this compound exhibited significant inhibitory activity against several cancer cell lines in the NCI-60 panel. The compound was selected for further testing due to its promising results in inducing apoptosis in these cells .
Mechanistic Insights
The compound's interaction with NQO1 (NAD(P)H:quinone oxidoreductase 1) was explored through COMPARE analysis. It demonstrated a moderate correlation (PCC = 0.51), indicating that its activity may be linked to the modulation of redox balance within cells .
Data Table: Biological Activities of this compound
Scientific Research Applications
Neuropharmacological Studies
Research indicates that derivatives of β-carbolines exhibit neuroprotective effects and may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been studied for its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer properties of pyridoindole derivatives, including 2,3,4,9-tetrahydro-6-hydroxy-1H-pyrido(3,4-b)indol-1-one. It has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Analytical Chemistry
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns designed for reverse-phase applications. This method allows for the separation and quantification of the compound in complex mixtures, making it valuable for pharmacokinetic studies and quality control in pharmaceutical formulations .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-Methoxy Derivative (CAS 17952-87-3)
- Structure : Methoxy (-OCH₃) replaces the hydroxyl group.
- Molecular Formula : C₁₂H₁₂N₂O₂ (MW = 216.24) .
- Impact: Increased lipophilicity (logP ~1.8) due to methoxy substitution . Synthesis: Derived via methylation of the hydroxyl precursor .
6-Amino Derivative (kb-NB142-08)
Halogenated Derivatives
7,8-Dichloro Derivative (AnnH65)
- Structure : Chlorine atoms at positions 7 and 7.
- Molecular Formula : C₁₁H₈Cl₂N₂O (MW = 271.10) .
- Impact :
5,8-Dichloro Derivative (K40)
Structural and Functional Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
